molecular formula C18H12N5NaO6S2 B13748320 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt CAS No. 35294-62-3

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt

Cat. No.: B13748320
CAS No.: 35294-62-3
M. Wt: 481.4 g/mol
InChI Key: AKCDCAQDDVLGOI-UHFFFAOYSA-M
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Description

The compound 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt (CAS: 55067-12-4, molecular formula: C₁₉H₁₃N₇O₅S₂·Na) is a benzothiazole sulfonic acid derivative featuring an azo-linked pyrimidinyl substituent. Its structure comprises:

  • A benzothiazole sulfonic acid core with a methyl group at position 4.
  • An azo bridge (-N=N-) connecting the benzothiazole to a hexahydro-2,4,6-trioxo-pyrimidine moiety.
  • A monosodium counterion stabilizing the sulfonate group.

This compound is synthesized via diazo-coupling reactions, a method analogous to procedures described for related benzothiazole derivatives (e.g., benzothioamide preparation in ). It is primarily utilized in industrial applications, including dye synthesis and specialty chemical formulations, as indicated by supplier data ().

Properties

CAS No.

35294-62-3

Molecular Formula

C18H12N5NaO6S2

Molecular Weight

481.4 g/mol

IUPAC Name

sodium;6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C18H13N5O6S2.Na/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25;/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26);/q;+1/p-1

InChI Key

AKCDCAQDDVLGOI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Sulfonation: The benzothiazole ring is then sulfonated using sulfuric acid to introduce the sulfonic acid group.

    Azo Coupling: The sulfonated benzothiazole is coupled with 4-amino-2,6-dimethylpyrimidine through an azo coupling reaction, which involves the diazotization of the amine group followed by coupling with the benzothiazole derivative.

    Neutralization: The final product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the azo and benzothiazole rings.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkage and sulfonic acid group allow it to interact with proteins and enzymes, potentially inhibiting their activity. The benzothiazole ring can intercalate with DNA, disrupting cellular processes. These interactions lead to its observed biological activities.

Comparison with Similar Compounds

Variation in Azo-Linked Substituents

Compound Name Azo Group Substituent Counterion Molecular Formula Key Differences
Target Compound Hexahydro-2,4,6-trioxo-pyrimidinyl Monosodium (Na⁺) C₁₉H₁₃N₇O₅S₂·Na High polarity due to trioxo group
6-Methyl-2-[4-[(3-methyl-5-oxo-2-pyrazolin-4-yl)azo]phenyl]-7-benzothiazolesulfonic acid () 3-Methyl-5-oxo-pyrazolinyl Unspecified C₁₈H₁₅N₅O₄S₂ Pyrazolinyl group reduces oxidation stability
2-[4-[[4-[[3-azo]-6-chloro-triazin-2-yl]amino]phenyl]-6-methyl-... () Triazinyl-amino-chloro Disodium (2Na⁺) C₃₀H₂₄ClN₁₁O₈S₂·2Na Triazine backbone enhances UV resistance

Key Findings :

  • The target compound ’s pyrimidinyl-trioxo group confers strong electron-withdrawing properties, improving solubility in polar solvents compared to pyrazolinyl analogs.
  • Chlorinated triazinyl derivatives () exhibit superior photostability, making them suitable for outdoor dyes, whereas the target compound is more reactive in aqueous systems.

Counterion and Salt Form Variations

Compound Name Counterion System Application Context
Target Compound (Monosodium salt) Na⁺ Textile dyes, surfactants
7-Benzothiazolesulfonic acid, 6-methyl-... compd. with diethanolamine () Diethanolamine + 2,2′-iminobis[ethanol] Pharmaceutical intermediates
Disodium salt variant () 2Na⁺ High-pH industrial processes

Key Findings :

  • Monosodium salts (target compound) are preferred for neutral to mildly acidic formulations due to moderate solubility.
  • Diethanolamine salts () enhance lipid solubility, broadening compatibility with organic matrices in drug delivery systems.

Functional Group Modifications

  • Triazene-linked analogs (): Replace the azo bridge with a triazene (-N=N-N-) group, forming disodium salts. These exhibit lower thermal stability but higher chelation capacity for metal ions.
  • Sulfonate vs. Carboxylate : Pharmacopeial examples (-15) highlight that carboxylate derivatives (e.g., esomeprazole salts) prioritize bioavailability, whereas sulfonates like the target compound focus on chemical stability.

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